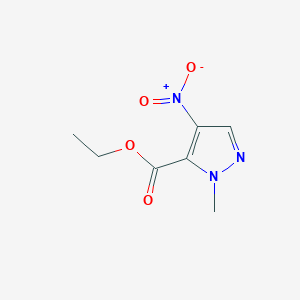
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Übersicht
Beschreibung
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, also known as CP-PYZ-DHC, is a synthetic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a melting point of 163-164 °C. CP-PYZ-DHC is a derivative of pyrazolone, a heterocyclic compound containing a five-membered ring of atoms with three carbon atoms and two nitrogen atoms. CP-PYZ-DHC is used in a number of scientific research applications, including biochemical and physiological studies, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
- Novel pyrazole derivatives, including structures related to the compound of interest, have shown promising antimicrobial and anticancer activities. These compounds were synthesized and evaluated for their in vitro effectiveness against various pathogens and cancer cell lines, with some derivatives exhibiting higher anticancer activity than reference drugs like doxorubicin, indicating their potential as therapeutic agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Insights
- Vibrational and structural observations, along with molecular docking studies, have been performed on related pyrazole derivatives. These studies provide insights into the molecular structure, vibrational spectra, and potential biological targets, suggesting the compounds' inhibitory activity against specific proteins, which could be useful in designing drugs with targeted actions (S. ShanaParveen et al., 2016).
Synthetic Strategies for Diverse Libraries
- Research has also focused on generating structurally diverse libraries of compounds through alkylation and ring closure reactions, starting from related compounds. This approach allows for the exploration of a wide range of potential applications in various fields, including drug development and material science (G. Roman, 2013).
Molecular Docking and Computational Analysis
- Further computational analyses, including molecular docking, have been conducted to understand the interactions of these compounds with biological targets. Such studies are crucial for predicting the biological efficacy of these compounds and guiding the development of novel therapeutics with improved activity profiles (A. Viji et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13;;/h2-9,12H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIJLYAEDBSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488341.png)







![[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine](/img/structure/B1488351.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)